molecular formula C15H20BNO2S B14048045 (2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-5-yl)methanamine

(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-5-yl)methanamine

Cat. No.: B14048045
M. Wt: 289.2 g/mol
InChI Key: UBHSKZWJBMZOBP-UHFFFAOYSA-N
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Description

(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-5-yl)methanamine is a compound that features a benzo[b]thiophene core with a methanamine group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-5-yl)methanamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield and purity. This might include continuous flow reactions and the use of automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-5-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the benzo[b]thiophene core.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents on the benzo[b]thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the benzo[b]thiophene core.

Scientific Research Applications

(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-5-yl)methanamine has several scientific research applications:

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the development of new pharmaceuticals.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-5-yl)methanamine involves its interaction with various molecular targets. The dioxaborolane moiety can participate in boron-mediated reactions, while the benzo[b]thiophene core can interact with biological targets through π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-5-yl)methanamine is unique due to the combination of its structural features. The presence of both a dioxaborolane moiety and a benzo[b]thiophene core allows for a wide range of chemical reactivity and potential applications. This combination is not commonly found in other similar compounds, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H20BNO2S

Molecular Weight

289.2 g/mol

IUPAC Name

[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophen-5-yl]methanamine

InChI

InChI=1S/C15H20BNO2S/c1-14(2)15(3,4)19-16(18-14)13-8-11-7-10(9-17)5-6-12(11)20-13/h5-8H,9,17H2,1-4H3

InChI Key

UBHSKZWJBMZOBP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(S2)C=CC(=C3)CN

Origin of Product

United States

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